molecular formula C20H32O6 B053776 Nardostachin CAS No. 114687-82-0

Nardostachin

Cat. No.: B053776
CAS No.: 114687-82-0
M. Wt: 368.5 g/mol
InChI Key: XNBHVNRFMHXLMZ-ODLFONTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nardostachin is a natural product found in Patrinia saniculifolia, Valeriana jatamansi, and other organisms with data available.

Scientific Research Applications

Pharmacological Properties

  • Anti-Inflammatory Effects
    • Nardostachin exhibits significant anti-inflammatory properties by suppressing the TLR4-MyD88-NF-κB and MAPK signaling pathways. In studies involving lipopolysaccharide (LPS)-induced microglial cells, this compound reduced the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as nitric oxide and prostaglandin E2 .
    • Case Study : A study demonstrated that this compound inhibited the phosphorylation of IκB-α and blocked NF-κB translocation in LPS-stimulated BV2 microglial cells, suggesting its potential in treating neuroinflammatory conditions .
  • Neuroprotective Effects
    • Research indicates that this compound can protect neuronal cells from oxidative stress and neurodegenerative processes. It has been shown to alleviate beta-amyloid-induced toxicity in SH-SY5Y neuroblastoma cells, which is relevant for Alzheimer's disease research .
    • Mechanism : The protective mechanism involves the modulation of various signaling pathways that contribute to neuronal survival and function.
  • Anxiolytic and Antidepressant Effects
    • Nardostachys jatamansi extracts containing this compound have demonstrated anxiolytic effects in animal models. In studies using elevated plus maze tests, the extracts significantly reduced anxiety-like behaviors .
    • Dosage : Effective doses ranged from 250 mg/kg in various behavioral assays .
  • Analgesic Properties
    • This compound has been identified as a potential analgesic agent by inhibiting multiple ion channels involved in pain transmission. Specifically, it suppresses voltage-gated sodium currents and potassium currents, which are critical for neuronal excitability .
    • Pharmacokinetics : A pharmacokinetic study revealed effective plasma concentrations that support its analgesic activity .

Data Table: Summary of Research Findings on this compound

Application AreaEffect/OutcomeModel/AssayDosage/ConcentrationReference
Anti-InflammatoryReduced pro-inflammatory cytokinesLPS-induced BV2 microglial cells10–80 µM
NeuroprotectionAlleviated beta-amyloid toxicitySH-SY5Y neuroblastoma cellsNot specified
AnxiolyticReduced anxiety-like behaviorElevated plus maze250 mg/kg
AnalgesicInhibition of pain-related ion channelsHeterologously expressed channels7 µM (effective concentration)

Potential Therapeutic Applications

Given its diverse pharmacological effects, this compound presents promising therapeutic applications:

  • Neurodegenerative Diseases : Its neuroprotective and anti-inflammatory properties suggest potential use in treating conditions like Alzheimer's disease and multiple sclerosis.
  • Mental Health Disorders : The anxiolytic effects indicate possible applications in managing anxiety disorders and depression.
  • Pain Management : Its analgesic properties could lead to new treatments for chronic pain conditions.

Properties

CAS No.

114687-82-0

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

IUPAC Name

[(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-(3-methylbutanoyloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate

InChI

InChI=1S/C20H32O6/c1-11(2)6-17(22)24-9-14-10-25-20(26-18(23)7-12(3)4)19-13(5)16(21)8-15(14)19/h10-13,15-16,19-21H,6-9H2,1-5H3/t13-,15+,16-,19+,20-/m0/s1

InChI Key

XNBHVNRFMHXLMZ-ODLFONTESA-N

SMILES

CC1C(CC2C1C(OC=C2COC(=O)CC(C)C)OC(=O)CC(C)C)O

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2COC(=O)CC(C)C)OC(=O)CC(C)C)O

Canonical SMILES

CC1C(CC2C1C(OC=C2COC(=O)CC(C)C)OC(=O)CC(C)C)O

Key on ui other cas no.

114687-82-0

Synonyms

nardostachin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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